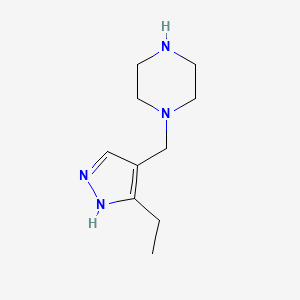

1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine

Overview

Description

“1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine” is an organic compound that belongs to the class of piperazines . It has a molecular weight of 194.28 . The compound is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

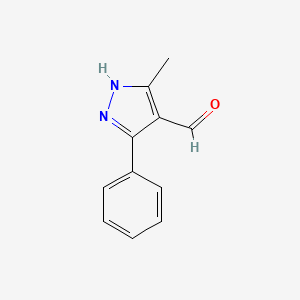

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A patent describes a process for the preparation of a similar compound, “1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine”, which might provide insights into the synthesis of "this compound" .

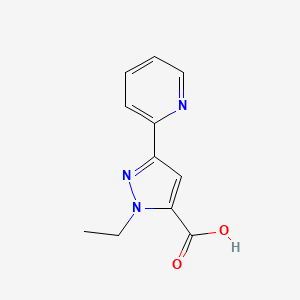

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a pyrazole ring via a methylene bridge . The pyrazole ring is substituted at the 3-position with an ethyl group .

Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Antimicrobial Applications

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial and biofilm inhibition activities. One derivative demonstrated superior efficacy against E. coli, S. aureus, and S. mutans strains, surpassing the reference drug Ciprofloxacin in biofilm inhibition activities. Furthermore, these compounds exhibited excellent inhibitory activities against drug-resistant bacterial strains such as MRSA and VRE, making them promising candidates for addressing antibiotic resistance issues (Mekky & Sanad, 2020).

Anticancer Applications

A series of polyfunctional substituted 1,3-thiazoles with a piperazine substituent have been identified for their anticancer activity. Screening within the "NCI-60 Human Tumor Cell Lines Screen" program revealed that these compounds exhibit significant in vitro antiproliferative activity against various human cancer cell lines, indicating their potential as novel anticancer agents (Turov, 2020).

Molecular Imaging Applications

The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent showcases the use of piperazine derivatives in neuroinflammation imaging. The specific targeting of the IRAK4 enzyme in neuroinflammatory processes suggests the compound's utility in diagnosing and studying neurodegenerative diseases (Wang et al., 2018).

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, highlighting the compound's structural diversity and potential as a scaffold for further pharmaceutical development. X-ray structure characterization confirms the molecular architecture, providing a foundation for the exploration of biological activities (Lv, Ding, & Zhao, 2013).

Mechanism of Action

Piperazines

are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group . Piperazine itself is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been shown to have a wide variety of biological activities .

Pyrazoles

and their derivatives have attracted particular attention because they have a wide variety of biological activities . Several drugs currently on the market have the pyrazole ring as the key structural motif . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

properties

IUPAC Name |

1-[(5-ethyl-1H-pyrazol-4-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-10-9(7-12-13-10)8-14-5-3-11-4-6-14/h7,11H,2-6,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRGRNIUPOAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

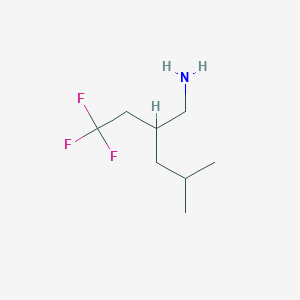

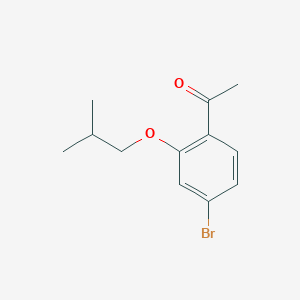

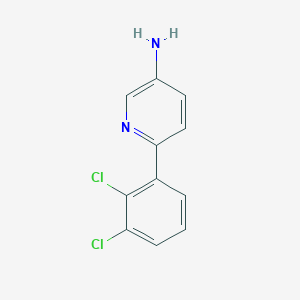

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

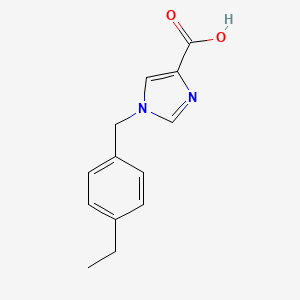

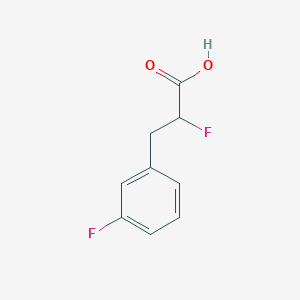

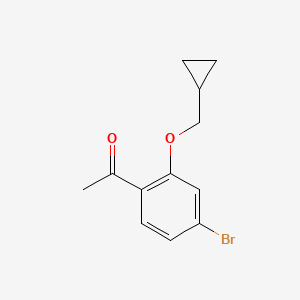

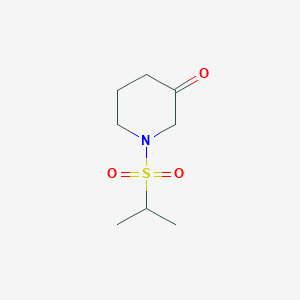

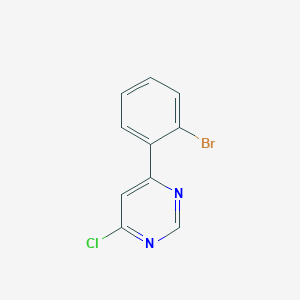

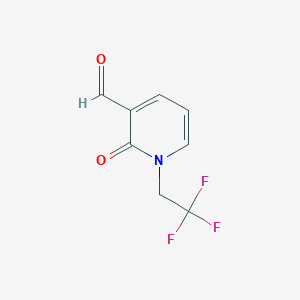

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1471746.png)

![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)